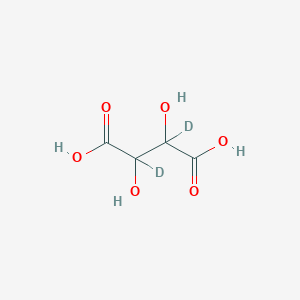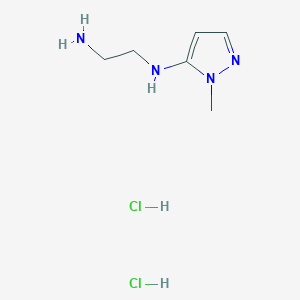![molecular formula C11H13NO4 B1433439 Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate CAS No. 1803605-89-1](/img/structure/B1433439.png)
Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Übersicht
Beschreibung
“Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate” is a chemical compound with the CAS Number: 1803605-89-1 . It has a molecular weight of 223.23 . The IUPAC name for this compound is methyl 2-(5-(1,3-dioxolan-2-yl)pyridin-2-yl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate” is 1S/C11H13NO4/c1-14-10(13)6-9-3-2-8(7-12-9)11-15-4-5-16-11/h2-3,7,11H,4-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require additional information or experimental data.Wissenschaftliche Forschungsanwendungen
Developments in Synthetic Methodologies
Research on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel, which shares a structural resemblance with the compound , highlights the importance of facile synthetic approaches in pharmaceutical development. The review by Saeed et al. (2017) discusses various synthetic methods for (S)-clopidogrel, emphasizing the need for efficient production techniques for pharmaceutical compounds Saeed et al., 2017.
Chemical Properties and Complex Formation
The study of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds by Boča et al. (2011) showcases the diverse chemical properties and complex formation capabilities of pyridine derivatives. This research provides valuable insights into the structural and functional versatility of pyridine-based compounds, suggesting potential areas of application for Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate Boča et al., 2011.
Green Extraction Solvents
In the quest for environmentally friendly solvents, the review on 2-methyloxolane as a sustainable solvent by Rapinel et al. (2020) underlines the critical need for alternative solvents in the extraction of natural products. Although not directly related, the discussion on solvent properties and environmental impact is relevant to the broader context of chemical research and application, including the potential use of Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate Rapinel et al., 2020.
Chemical Inhibitors and Cytochrome P450 Isoforms
The exploration of chemical inhibitors for cytochrome P450 isoforms by Khojasteh et al. (2011) is an example of how understanding the interaction between chemical compounds and biological systems can lead to significant advances in drug development and toxicology. Such research underscores the importance of chemical specificity and the potential for compounds like Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate to play a role in targeted therapeutic interventions Khojasteh et al., 2011.
Eigenschaften
IUPAC Name |
methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-10(13)6-9-3-2-8(7-12-9)11-15-4-5-16-11/h2-3,7,11H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMXIDXFGDWDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)



![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)


